molecular formula C9H12ClNO B2658098 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine CAS No. 96495-22-6

2-(4-Chloro-3-methoxyphenyl)ethan-1-amine

Cat. No. B2658098
Key on ui cas rn: 96495-22-6
M. Wt: 185.65
InChI Key: WXOYNGLGBUBNFN-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

1-Chloro-2-methoxy-4-(2-nitrovinyl)benzene (I-86a: 800 mg, 3.74 mmol) in dry THF (10 mL) was reacted with LAH (278 mg, 7.48 mmol) in dry THF (10 mL) to afford 700 mg of the product (100%).
Name
1-Chloro-2-methoxy-4-(2-nitrovinyl)benzene
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][N+:10]([O-])=O)=[CH:4][C:3]=1[O:13][CH3:14].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[CH:4][C:3]=1[O:13][CH3:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
1-Chloro-2-methoxy-4-(2-nitrovinyl)benzene
Quantity
800 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
Name
Quantity
278 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CCN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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